N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide
Description
N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Properties
Molecular Formula |
C14H12ClN3O |
|---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C14H12ClN3O/c15-12-6-8-13(9-7-12)18-17-10-16-14(19)11-4-2-1-3-5-11/h1-10,18H,(H,16,17,19) |
InChI Key |
RBFVRJBAWZPNCD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=N/NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=NNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide typically involves the condensation reaction between 4-chlorophenylhydrazine and benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
4-chlorophenylhydrazine+benzaldehyde→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using catalysts and controlling reaction parameters such as temperature, pH, and solvent choice. Ultrasonic irradiation has been reported as an effective method to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another compound with similar structural features but different functional groups.
Uniqueness
N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
